L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine
Description
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a linear hexapeptide composed of six amino acid residues: L-serine, L-valine, L-isoleucine, two L-phenylalanine units, and L-leucine. Its sequence (Ser-Val-Ile-Phe-Phe-Leu) suggests a hydrophobic character due to the prevalence of branched-chain (Val, Ile, Leu) and aromatic (Phe) residues.
Properties
CAS No. |
918528-32-2 |
|---|---|
Molecular Formula |
C38H56N6O8 |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H56N6O8/c1-7-24(6)32(44-36(49)31(23(4)5)43-33(46)27(39)21-45)37(50)41-29(20-26-16-12-9-13-17-26)34(47)40-28(19-25-14-10-8-11-15-25)35(48)42-30(38(51)52)18-22(2)3/h8-17,22-24,27-32,45H,7,18-21,39H2,1-6H3,(H,40,47)(H,41,50)(H,42,48)(H,43,46)(H,44,49)(H,51,52)/t24-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
RQXCEOCINCVVPZ-VDXNIVNJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-phenylalanine, L-phenylalanine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial processes often require stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a linear peptide.
Scientific Research Applications
Structure and Composition
The peptide consists of the following amino acids:
- L-Seryl
- L-Valyl
- L-Isoleucyl
- L-Phenylalanyl (two residues)
- L-Leucine
This composition contributes to its functional properties, particularly in interactions with biological systems.
Chemistry
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine serves as a model compound for studying peptide synthesis and reactivity. Its synthesis typically employs solid-phase peptide synthesis (SPPS), allowing researchers to explore various coupling strategies and reaction conditions.
Biology
In biological research, this peptide is utilized to investigate:
- Protein-Protein Interactions : The specific sequence allows for the study of how peptides interact with proteins, which is crucial for understanding cellular processes.
- Enzyme-Substrate Relationships : The compound can be used to analyze how enzymes interact with substrates, providing insights into metabolic pathways and enzyme kinetics.
Material Science
The unique properties of this peptide make it suitable for developing biomaterials. It can be incorporated into various biochemical assays and used in the formulation of drug delivery systems due to its biocompatibility and ability to form stable structures.
Neurobiology
Research suggests that peptides similar to this compound may play roles in neurotransmission. The structural characteristics hint at potential involvement in pathways that influence mood and pain perception, similar to endogenous opioid peptides.
Metabolic Regulation
Leucine, one of the components of this peptide, has been shown to affect metabolic processes significantly. Studies indicate that leucine can enhance protein synthesis and regulate glucose metabolism through the mTOR signaling pathway, suggesting that this compound may also have similar metabolic effects .
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares the target compound with analogous peptides from the evidence, focusing on sequence, molecular weight, and unique residues:
Calculated based on amino acid residues (excluding water loss during peptide bond formation). *Estimated using average amino acid masses.
Analysis of Key Differences :
- Hydrophobicity : The target peptide’s dual Phe residues and lack of charged residues (e.g., Lys, Glu) distinguish it from compounds in and , which incorporate Lys or Glu for polarity .
- Chain Length : The target (6 residues) is shorter than the octapeptide in , which may influence membrane permeability or receptor binding .
- Structural Motifs : Proline-rich sequences in and could confer rigidity, whereas the target’s linear sequence may favor flexibility .
Functional Implications
- Synthesis Challenges: The repeated Phe residues in the target could complicate solid-phase synthesis due to steric hindrance, a challenge less pronounced in peptides with smaller residues like Ala or Gly .
Pharmacopeial and Regulatory Context
For instance, cyclic peptides in undergo rigorous conformational analysis to ensure biological activity, a process that would apply to the target if used therapeutically .
Biological Activity
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a complex peptide that consists of six amino acids, including two phenylalanines and two leucines. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of neurobiology and metabolic regulation.
Structure and Composition
The structure of this compound can be represented as follows:
- Amino Acids :
- L-Seryl (Ser)
- L-Valyl (Val)
- L-Isoleucyl (Ile)
- L-Phenylalanyl (Phe)
- L-Phenylalanyl (Phe)
- L-Leucine (Leu)
This peptide is notable for its incorporation of branched-chain amino acids (BCAAs), which are known to play significant roles in muscle metabolism and energy regulation.
Neurotransmission
Peptides similar to this compound have been studied for their role as neurotransmitters. For instance, endogenous opioid peptides are critical in modulating pain and emotional responses. The structural similarity to these peptides suggests potential involvement in similar pathways, possibly influencing mood and pain perception .
Metabolic Effects
Research indicates that leucine, one of the components of this peptide, significantly impacts metabolic processes. Studies have shown that leucine supplementation can enhance protein synthesis and regulate glucose metabolism via the mTOR signaling pathway . This pathway is crucial for cellular growth and metabolism, suggesting that this compound may also have similar effects.
Case Studies
-
Leucine's Role in Heart Metabolism :
A study on isolated rat hearts demonstrated that increased levels of leucine can inhibit the transport and metabolism of valine, another BCAA. This competition can lead to altered metabolic states within cardiac tissues, highlighting the importance of amino acid ratios in metabolic health . -
Effects on Protein Synthesis :
A review discussed how leucine supplementation affects various tissues, including skeletal muscle and liver, by promoting protein synthesis through mTOR activation. This suggests that peptides containing leucine could potentially enhance anabolic responses in these tissues .
Research Findings
A summary of relevant research findings regarding the biological activity of related peptides is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
